[(Difluoromethyl)thio]benzene
Overview
Description
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in the synthesis of novel acetophenone derivatives containing 1,3,4-thiadiazole-2-thioethers, which have shown significant antifungal effects .
Mode of Action
Related compounds have been found to interact with cell membranes, altering their permeability and affecting the growth of hyphae, leading to cell death .
Biochemical Pathways
It’s known that difluoromethylation processes based on x–cf2h bond formation, where x is c (sp), c (sp2), c (sp3), o, n, or s, have been studied extensively .
Pharmacokinetics
It’s known that the compound has a molecular weight of 17421 , which could influence its bioavailability.
Result of Action
Related compounds have been found to alter the permeability of cell membranes and affect the growth of hyphae, leading to cell death .
Action Environment
It’s known that the compound has a predicted melting point of -2156° C and a predicted boiling point of 2027° C at 760 mmHg , which could influence its stability and efficacy under different environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Difluoromethyl)thio]benzene typically involves the reaction of difluorochloromethane with sodium thiophenoxide. The reaction proceeds as follows:
- Reaction of Difluorochloromethane with Sodium Thiophenoxide:
Reagents: Difluorochloromethane (ClCF2H) and sodium thiophenoxide (C6H5SNa).
Conditions: The reaction is carried out in an appropriate solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures.
:Equation: ClCF2H+C6H5SNa→C6H5SCF2H+NaCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
[(Difluoromethyl)thio]benzene undergoes various chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Conditions: Typically carried out in aqueous or organic solvents at controlled temperatures.
Products: Oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones.
-
Reduction
Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Conducted in anhydrous solvents under inert atmosphere.
Products: Reduction can convert sulfoxides or sulfones back to the thioether.
-
Substitution
Reagents: Nucleophiles such as amines or alkoxides.
Conditions: Performed in polar solvents at moderate temperatures.
Products: Substitution reactions can replace the difluoromethyl group with other functional groups.
Scientific Research Applications
[(Difluoromethyl)thio]benzene has several applications in scientific research:
-
Chemistry
- Used as a building block in organic synthesis.
- Employed in the development of new synthetic methodologies, particularly in the field of difluoromethylation.
-
Biology
- Investigated for its potential as a bioactive molecule.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Explored for its potential therapeutic properties.
- Used in the design of novel pharmaceuticals with improved metabolic stability and bioavailability.
-
Industry
- Utilized in the production of specialty chemicals.
- Applied in the development of advanced materials with unique properties.
Comparison with Similar Compounds
[(Difluoromethyl)thio]benzene can be compared with other similar compounds, such as:
-
(Trifluoromethyl)thio]benzene
- Contains a trifluoromethyl group (-CF3) instead of a difluoromethyl group.
- Exhibits different reactivity and physical properties due to the additional fluorine atom.
-
(Methyl)thio]benzene
- Contains a methyl group (-CH3) instead of a difluoromethyl group.
- Lacks the unique properties imparted by the fluorine atoms.
-
(Chloromethyl)thio]benzene
- Contains a chloromethyl group (-CH2Cl) instead of a difluoromethyl group.
- Shows different chemical behavior due to the presence of chlorine.
This compound is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
IUPAC Name |
difluoromethylsulfanylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2S/c8-7(9)10-6-4-2-1-3-5-6/h1-5,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNBCPHMQJEQLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00165340 | |
Record name | ((Difluoromethyl)thio)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00165340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1535-67-7 | |
Record name | [(Difluoromethyl)thio]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1535-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ((Difluoromethyl)thio)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001535677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ((Difluoromethyl)thio)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00165340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(difluoromethyl)thio]benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.778 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | [(Difluoromethyl)thio]benzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5Q3LB9LTS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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